Tris(2,6-dimethylphenyl) phosphite
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tris(2,6-dimethylphenyl) phosphite is an organophosphorus compound widely used in various chemical applications. It is known for its role as a stabilizer and antioxidant in polymer chemistry, where it helps in preventing the degradation of materials by neutralizing free radicals.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Tris(2,6-dimethylphenyl) phosphite typically involves the reaction of phosphorus trichloride with 2,6-dimethylphenol in the presence of a base such as pyridine or triethylamine. The reaction proceeds through the formation of intermediate chlorophosphites, which are then converted to the final product by further reaction with 2,6-dimethylphenol .
Industrial Production Methods: In industrial settings, the production of this compound is often carried out in continuous flow reactors. This method allows for efficient scaling up of the reaction, ensuring high yields and purity of the product. The use of continuous flow reactors also minimizes the reaction time and improves the overall efficiency of the process .
Chemical Reactions Analysis
Types of Reactions: Tris(2,6-dimethylphenyl) phosphite undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: It can be oxidized to Tris(2,6-dimethylphenyl) phosphate using oxidizing agents such as hydrogen peroxide or peracids.
Reduction: Reduction reactions are less common but can be achieved using strong reducing agents.
Major Products: The major products formed from these reactions include Tris(2,6-dimethylphenyl) phosphate and various substituted phosphites depending on the reagents used .
Scientific Research Applications
Tris(2,6-dimethylphenyl) phosphite has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a stabilizer in polymer chemistry.
Biology: It has been studied for its potential effects on biological systems, including its role as an antioxidant.
Medicine: Research has explored its potential use in drug formulations due to its stabilizing properties.
Industry: It is widely used in the production of plastics and other materials to enhance their durability and stability
Mechanism of Action
The primary mechanism by which Tris(2,6-dimethylphenyl) phosphite exerts its effects is through its role as a reducing agent. It neutralizes free radicals by donating electrons, thereby preventing oxidative degradation of materials. This antioxidant property is particularly valuable in polymer chemistry, where it helps in extending the lifespan of materials .
Comparison with Similar Compounds
- Tris(2,4-dimethylphenyl) phosphite
- Tris(2,6-dimethoxyphenyl) phosphite
- Tris(2,4,6-trimethylphenyl) phosphine
Uniqueness: Tris(2,6-dimethylphenyl) phosphite is unique due to its specific steric and electronic properties, which make it particularly effective as an antioxidant and stabilizer. Its structure allows for efficient interaction with free radicals, providing superior protection against oxidative degradation compared to other similar compounds .
Properties
CAS No. |
52830-49-6 |
---|---|
Molecular Formula |
C24H27O3P |
Molecular Weight |
394.4 g/mol |
IUPAC Name |
tris(2,6-dimethylphenyl) phosphite |
InChI |
InChI=1S/C24H27O3P/c1-16-10-7-11-17(2)22(16)25-28(26-23-18(3)12-8-13-19(23)4)27-24-20(5)14-9-15-21(24)6/h7-15H,1-6H3 |
InChI Key |
YJLVKRVGSARISS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)OP(OC2=C(C=CC=C2C)C)OC3=C(C=CC=C3C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.